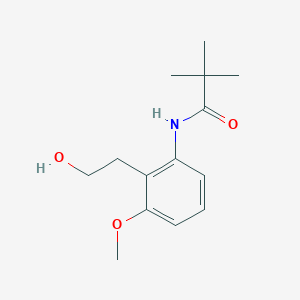

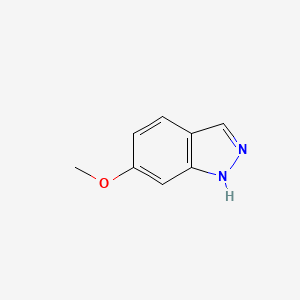

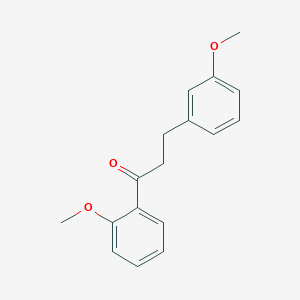

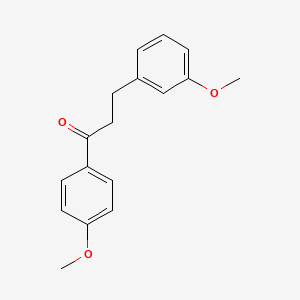

N-(2-(2-羟乙基)-3-甲氧基苯基)叔丁酰胺

描述

The description of a chemical compound includes its molecular formula, molecular weight, and IUPAC name. It may also include other names the compound is known by.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.科学研究应用

1. CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System

- Application Summary : This research focuses on the use of N-(2-Hydroxyethyl)-piperazine (HEPZ) in capturing CO2. HEPZ, a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator in the mixed amine system to capture CO2 .

- Methods of Application : The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .

- Results : Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous HEPZ solution are predicted and analyzed .

2. Synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide

- Application Summary : This research involves the synthesis of N,N-bis-(2-hydroxyethyl)oleamide (NHEO) using oleic acid and diethanolamine in a 1:1 molar ratio with orthophosphoric acid as a catalyst .

- Methods of Application : The reaction kinetics at 140°C has been evaluated. The reaction follows a first order reaction rate which is in accordance with the proposed reaction mechanism .

- Results : Yield optimization has been performed implementing an L4 Taguchi orthogonal array. The chemical analysis, rheological behavior and stabilizing ability of the product for metal and metal oxide slurries has been investigated .

安全和危害

This involves understanding the safety measures needed to handle the compound and the possible hazards it may pose to health and the environment.

未来方向

This involves discussing potential applications of the compound and areas of future research.

For a specific compound like “N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available on all these aspects, especially if they are new or not widely studied. If you have access to a university or a professional institution, they often have subscriptions to scientific databases that you can use. Public databases like PubChem, ChemSpider, and others might also have information on some compounds. If you’re doing this for professional or academic work, always make sure to cite your sources.

属性

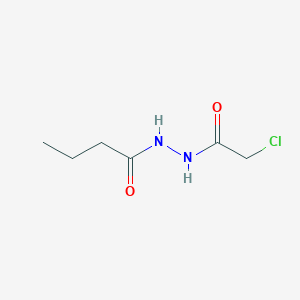

IUPAC Name |

N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQCFCOZILVCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506314 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide | |

CAS RN |

76093-72-6 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)